molecular formula C16H19FN4O2S B2670930 N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide CAS No. 1448071-61-1

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide

Cat. No.: B2670930
CAS No.: 1448071-61-1
M. Wt: 350.41
InChI Key: INDOIEGJCIUOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidine core substituted with pyrrolidine and dimethyl groups, coupled with a fluorobenzenesulfonamide moiety. The fluorine atom at the benzenesulfonamide position likely enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius .

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-11-15(12(2)19-16(18-11)21-9-5-6-10-21)20-24(22,23)14-8-4-3-7-13(14)17/h3-4,7-8,20H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDOIEGJCIUOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Attachment of the Fluorobenzenesulfonamide Moiety: This step involves the reaction of the intermediate pyrimidine compound with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzene ring and the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Research: It is explored for its utility in various industrial processes, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyrimidine ring and the fluorobenzenesulfonamide moiety are crucial for binding to these targets, which may include enzymes or receptors. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from structurally related molecules mentioned in the sources:

(i) N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide ()

  • Structural Differences : This compound replaces the sulfonamide group (-SO₂NH₂) with an acetamide (-NHCOCH₂-) linker and positions the fluorine on a phenylacetamide moiety rather than the benzenesulfonamide.
  • The fluorine’s position on the phenyl ring could influence steric and electronic effects differently than in the sulfonamide derivative.

(ii) Compounds in Pharmacopeial Forum ()

The listed molecules (e.g., m, n, o) share a pyrimidine or tetrahydropyrimidine core but diverge significantly in substituents:

  • Backbone Complexity: These compounds incorporate hexan-2-yl chains with hydroxy, phenyl, and phenoxyacetamide groups, contrasting with the simpler pyrrolidine-pyrimidine-sulfonamide architecture of the target compound.
  • Functional Groups : The presence of 2-oxotetrahydropyrimidin-1(2H)-yl and diphenylhexan motifs suggests applications in peptide-like or macrocyclic systems, differing from the sulfonamide’s likely role as a small-molecule inhibitor.

Research Findings and Data Gaps

No experimental data (e.g., binding affinities, pharmacokinetics, or crystallographic structures) are provided for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide or its analogs in the evidence.

Key Limitations :

Absence of Pharmacological Data: Functional comparisons (e.g., enzyme inhibition, toxicity) cannot be made without experimental results.

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of 302.4 g/mol. The structure features a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonamide group, which contributes to its diverse biological interactions.

Property Value
Molecular FormulaC15H18N4O2SC_{15}H_{18}N_{4}O_{2}S
Molecular Weight302.4 g/mol
CAS Number1448078-80-5

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A related compound demonstrated an IC50 value of 0.004 μM against CDK2, indicating potent inhibitory effects on cancer cell proliferation .

The mechanism of action for this compound likely involves the modulation of specific molecular targets within cancer cells. It is hypothesized that the compound interacts with CDK proteins, leading to cell cycle arrest and apoptosis. This interaction may be facilitated by the unique conformational flexibility provided by the pyrrolidine ring.

Study 1: Inhibition of CDK Activity

In a study examining the effects of similar pyrimidine derivatives on cancer cells, it was found that these compounds could effectively inhibit CDK activity, resulting in G2/M phase arrest in HCT116 cell lines. This effect was attributed to the downregulation of cyclin-dependent kinase proteins and subsequent induction of apoptosis through modulation of apoptotic pathways .

Study 2: Antiviral Activity

Another area of interest is the antiviral potential of this compound. Compounds with similar structures have shown efficacy against HIV by inhibiting gp41 interactions, which are critical for viral fusion and entry into host cells. This suggests a possible therapeutic avenue for treating viral infections .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrimidine Ring : The pyrimidine derivative is synthesized via condensation reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the pyrrolidine group occurs through nucleophilic substitution reactions.
  • Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to form the sulfonamide linkage.

Q & A

Q. What are the standard synthetic routes for preparing N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide?

A common method involves multi-step reactions starting with a pyrimidine precursor. For example:

  • Step 1 : Synthesize 4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-amine via nucleophilic substitution of a halogenated pyrimidine with pyrrolidine under basic conditions (e.g., triethylamine in THF) .
  • Step 2 : React the pyrimidine amine with 2-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C for 12–24 hours. A base like triethylamine is added to scavenge HCl .
  • Purification : Recrystallize the product from DMF/H₂O (1:1) or use column chromatography with ethyl acetate/hexane gradients .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., δ 8.0–8.5 ppm for sulfonamide protons, δ 1.2–1.5 ppm for pyrrolidine methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~392.16 g/mol).
  • X-ray Crystallography : Use SHELXL or SHELXS for structure refinement. Single crystals are grown via slow evaporation in ethanol/water. Key metrics: R-factor < 0.05, bond length/angle deviations < 0.02 Å/1° .

Q. How can researchers assess the biological activity of this compound?

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC₅₀ values are calculated via dose-response curves (0.1–100 µM range) .
  • Cell-Based Studies : Use MTT or ATP-lite assays in relevant cell lines (e.g., cancer models). Include controls for cytotoxicity (e.g., staurosporine) and solvent effects (DMSO < 0.1%) .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

  • Solvent Screening : Compare DMF (high polarity, slower reaction) vs. THF (lower polarity, faster but lower yield). Evidence suggests glacial acetic acid improves sulfonamide coupling at reflux .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactions, reducing side-product formation .
  • Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID). Input the compound’s 3D structure (generated via Gaussian 09 optimization at B3LYP/6-31G* level) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., sulfonamide H-bonding, pyrrolidine hydrophobic packing) using Schrödinger’s Phase .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Case Example : If NMR suggests rotational freedom in the sulfonamide group but X-ray shows rigidity, perform variable-temperature NMR (VT-NMR) to assess dynamic behavior. SHELXL refinement with TWIN/BASF commands can model disorder in crystallographic data .

Q. What advanced techniques ensure purity for in vivo studies?

  • HPLC Method : Use a C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% over 20 min), UV detection at 254 nm. Purity >98% is required .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. How is regioselectivity controlled during functionalization of the pyrimidine ring?

  • Directing Groups : Install electron-withdrawing groups (e.g., nitro) at C4/C6 to direct sulfonamide coupling to C5. Subsequent reduction removes the directing group .
  • Metal Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C2 if halogenated precursors are available .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.